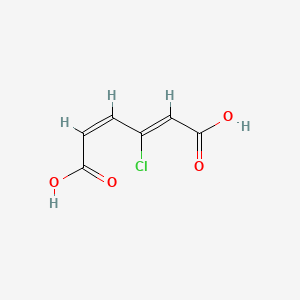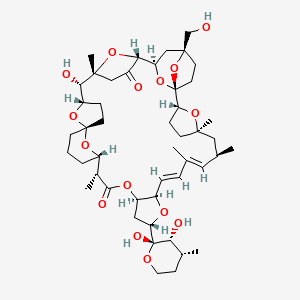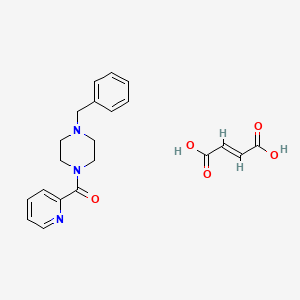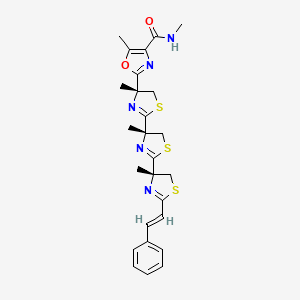![molecular formula C9H11N3 B1236001 2-(1H-ピロロ[2,3-b]ピリジン-3-イル)エタンアミン CAS No. 4649-12-1](/img/structure/B1236001.png)
2-(1H-ピロロ[2,3-b]ピリジン-3-イル)エタンアミン
概要
説明
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine is an organic compound that belongs to the class of heterocyclic amines. It features a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
科学的研究の応用
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of new materials and catalysts.
作用機序
Target of Action
The primary target of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound’s ability to bind to the receptor, preventing the activation of downstream signaling pathways .
Biochemical Pathways
Upon binding to FGFRs, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine inhibits the activation of downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . Therefore, the inhibition of these pathways can lead to the suppression of these cellular processes .
Pharmacokinetics
The compound is known to be a solid at room temperature . Its water solubility at 25°C is estimated to be approximately 4.296e+005 mg/L , suggesting that it could be well-absorbed in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The inhibition of FGFRs by 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine can lead to a decrease in cell proliferation and migration, as well as angiogenesis . In vitro studies have shown that the compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored in an inert atmosphere at room temperature Additionally, the compound’s efficacy can be influenced by the presence of other molecules in the environment that may compete for binding to FGFRs
生化学分析
Biochemical Properties
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . The nature of these interactions involves the binding of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine to the active site of the receptors, leading to inhibition of their kinase activity. This inhibition can result in the modulation of downstream signaling pathways that are crucial for cell proliferation, differentiation, and survival.
Cellular Effects
The effects of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . The influence of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine on cell signaling pathways includes the suppression of the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival . Additionally, this compound can affect gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine exerts its effects through specific binding interactions with biomolecules. The compound acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl of E562 and the NH group of A564 in the hinge region of FGFRs . This binding inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby preventing the activation of downstream signaling pathways. Furthermore, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine have been studied over various time periods. The compound exhibits stability under inert atmospheric conditions at room temperature . Over time, it has been observed that the inhibitory effects on FGFRs and the subsequent cellular responses, such as reduced proliferation and increased apoptosis, are sustained. Long-term studies have shown that 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine can lead to significant changes in cellular function, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and suppresses tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its conversion to more water-soluble metabolites for excretion . Additionally, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation.
Transport and Distribution
Within cells and tissues, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . In the nucleus, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine can interact with transcription factors and other nuclear proteins to regulate gene expression. In the cytoplasm, it can modulate signaling pathways and metabolic processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent reduction to yield the desired amine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
類似化合物との比較
- 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
- 1H-pyrrolo[2,3-b]pyridine-3-acetonitrile
- 3-(cyanomethyl)pyrrolo[2,3-b]pyridine
Comparison: Compared to its analogs, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine exhibits unique properties due to the presence of the ethanamine group. This functional group enhances its solubility and reactivity, making it a more versatile intermediate in synthetic chemistry. Additionally, its biological activity profile may differ, providing distinct advantages in medicinal applications .
特性
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3-4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBXAJWXUYDUTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196852 | |
| Record name | 7-Azatryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4649-12-1 | |
| Record name | 7-Azatryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004649121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Azatryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1235923.png)








![5-[2-[[2-[9-[(1R)-1-[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy-2-oxoethyl]purin-6-yl]sulfanylacetyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B1235940.png)

